1,5-Dibromo-2-ethoxy-3-fluorobenzene
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Overview
Description
1,5-Dibromo-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO and a molecular weight of 297.95 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one ethoxy group, and one fluorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-ethoxy-3-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 2-ethoxy-3-fluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions, where it reacts with boronic acids or stannanes to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to replace bromine atoms with other functional groups.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura and Stille coupling reactions.
Major Products Formed
Scientific Research Applications
1,5-Dibromo-2-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-ethoxy-3-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, forming new bonds with the benzene ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts, resulting in the formation of biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the ethoxy group and has different bromine substitution positions.
1,5-Dibromo-3-ethoxy-2-fluorobenzene: Similar in structure but has different substitution positions for the ethoxy and fluorine groups.
Uniqueness
1,5-Dibromo-2-ethoxy-3-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the ethoxy group, allows for diverse chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
1,5-dibromo-2-ethoxy-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBKBWSFKIUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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